3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Piperazine Derivative Formation: The 8-position substitution with the piperazine derivative involves nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the allyl group, converting them into saturated alkyl chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Saturated alkyl derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted purines and their derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacologically active agent. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new medications for various diseases.
Industry
Industrially, the compound may be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
Compared to these compounds, 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of interactions and applications that are not possible with simpler purine derivatives.
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIZXVWGXPTFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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